Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyclopropyl group, a methyl group, and an ethyl carboxylate group.Physical and Chemical Properties Analysis
The molecular weight of this compound is 206.24 g/mol. Other physical and chemical properties are not specified in the literature I found.Scientific Research Applications
Synthesis and Antimicrobial Activity
Ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate has been utilized in the synthesis of various pyrimidine derivatives with potential antimicrobial properties. For instance, a study demonstrated the reaction of similar ethyl pyrimidine carboxylate derivatives with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, leading to compounds screened for antimicrobial activity (El‐Sayed et al., 2008).
Functionalized Tetrahydropyridines Synthesis
In another research context, ethyl 2-methyl-2,3-butadienoate, closely related to this compound, was used in a phosphine-catalyzed [4 + 2] annulation process. This synthesis resulted in the production of highly functionalized tetrahydropyridines, showcasing the versatility of such compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).
Potential HIV-1 Protease Inhibitor
A study on the synthesis of a novel compound involving ethyl 3-aminocrotonate and amonium isothiocyanates, related to the ethyl pyrimidine carboxylate class, revealed its potential as an HIV-1 protease inhibitor. This highlights the therapeutic potential of such compounds in antiviral research (Pekparlak et al., 2020).
Synthesis of Pyrimido[5,4-e]-1,3-thiazine Derivatives
Ethyl 4-chloro/tosyloxy/-2-methylpyrimidine-5-carboxylate, structurally similar to this compound, has been used in the synthesis of pyrimido[5,4-e]-1,3-thiazine derivatives. These compounds have been found to exhibit analgesic, anti-inflammatory, and immunosuppressive activities, indicating their potential for medicinal applications (Malinka, Zawisza, & Zajac, 1989).
Future Directions
Properties
IUPAC Name |
ethyl 2-cyclopropyl-6-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-7(2)12-10(13-9)8-4-5-8/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLVCNKWBWKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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